

Application Notes and Protocols for DNP-X, SE in ELISA

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Compound of Interest

Compound Name: DNP-X, SE

Cat. No.: B559584

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These application notes provide a detailed guide on the use of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (**DNP-X, SE**) in Enzyme-Linked Immunosorbent Assays (ELISAs). This document outlines the chemical properties of **DNP-X, SE**, protocols for conjugating it to proteins, and subsequent application in direct and indirect ELISA formats for the detection of anti-DNP antibodies.

Introduction

DNP-X, SE is an amine-reactive compound used to introduce the dinitrophenyl (DNP) hapten onto proteins and other molecules containing primary amines.[1][2][3][4][5] The succinimidyl ester (SE) group reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The "X" in its name refers to a seven-atom aminohexanoyl spacer which serves to increase the accessibility of the DNP moiety for binding to anti-DNP antibodies.[2] DNP-conjugated proteins are valuable tools in immunology research, particularly as antigens in ELISAs to detect and quantify anti-DNP antibodies. Anti-DNP antibodies can also be used as isotype or negative controls in a variety of immunoassays.[6]

Data Presentation

Table 1: Materials and Reagents

Reagent	Supplier	Catalog No.
DNP-X, SE	Thermo Fisher Scientific	D2248
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
Dimethylsulfoxide (DMSO), anhydrous	Sigma-Aldrich	276855
Sodium Bicarbonate	Sigma-Aldrich	S6014
Phosphate-Buffered Saline (PBS)	Thermo Fisher Scientific	10010023
Tween 20	Sigma-Aldrich	P9416
Anti-DNP Monoclonal Antibody	BioLegend	402401
Goat anti-Mouse IgG (H+L), HRP Conjugate	Jackson ImmunoResearch	115-035-003
TMB Substrate Solution	SeraCare	5120-0076
Sulfuric Acid, 2N	VWR	VW3600-3
96-well ELISA plates	Corning	3590

Table 2: Example Standard Curve for Anti-DNP IgM ELISA

This table presents representative data for a standard curve in an ELISA designed to quantify anti-DNP IgM. The standards consist of known concentrations of an anti-DNP IgM reference standard.

Standard Concentration (U/mL)	Average Optical Density (OD) at 450 nm
100	2.532
50	1.876
25	1.154
12.5	0.688
6.25	0.412
3.125	0.250
0 (Blank)	0.050

Note: This data is for illustrative purposes only. A standard curve must be generated for each individual assay.^[1]

Experimental Protocols

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with DNP-X, SE

This protocol describes the conjugation of the DNP hapten to a carrier protein, BSA.

Materials:

- Bovine Serum Albumin (BSA)
- **DNP-X, SE**
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- Dialysis tubing (10 kDa MWCO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.
- Prepare a 10 mg/mL stock solution of **DNP-X, SE** in anhydrous DMSO immediately before use.
- While gently stirring the BSA solution, slowly add the **DNP-X, SE** stock solution. A molar ratio of 10-20 moles of **DNP-X, SE** per mole of BSA is recommended for initial optimization.
- Incubate the reaction mixture for 2 hours at room temperature with continuous stirring.
- To remove unconjugated **DNP-X, SE**, dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.
- Determine the concentration and degree of labeling of the DNP-BSA conjugate using spectrophotometry. The absorbance of the DNP group is measured at approximately 360 nm.

Protocol 2: Indirect ELISA for the Detection of Anti-DNP Antibodies

This protocol outlines the procedure for detecting and quantifying anti-DNP antibodies using a DNP-conjugated protein.

Materials:

- DNP-BSA conjugate (from Protocol 1)
- Coating Buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (PBS with 0.05% Tween 20)
- Blocking Buffer (1% BSA in PBS)
- Sample Diluent (1% BSA in PBS)
- Anti-DNP antibody standard and test samples
- HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

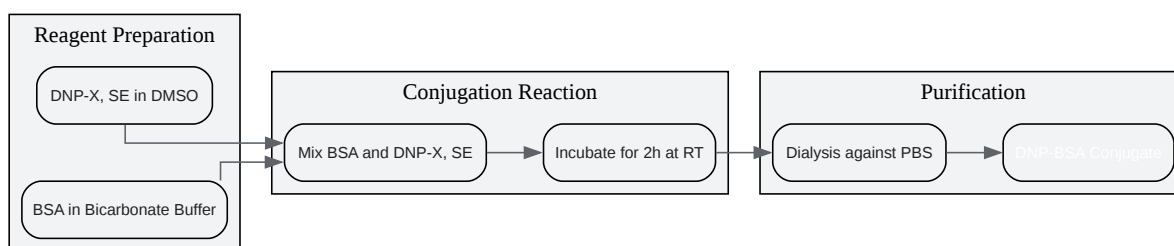
- TMB Substrate Solution
- Stop Solution (2N H₂SO₄)
- 96-well ELISA plate

Procedure:

- Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well ELISA plate.
- Incubate the plate overnight at 4°C.
- Wash the plate three times with Wash Buffer.
- Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Wash the plate three times with Wash Buffer.
- Prepare serial dilutions of the anti-DNP antibody standard and test samples in Sample Diluent. Add 100 µL of each dilution to the appropriate wells.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with Wash Buffer.
- Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with Wash Buffer.
- Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 100 µL of Stop Solution to each well.
- Read the absorbance at 450 nm using a microplate reader.

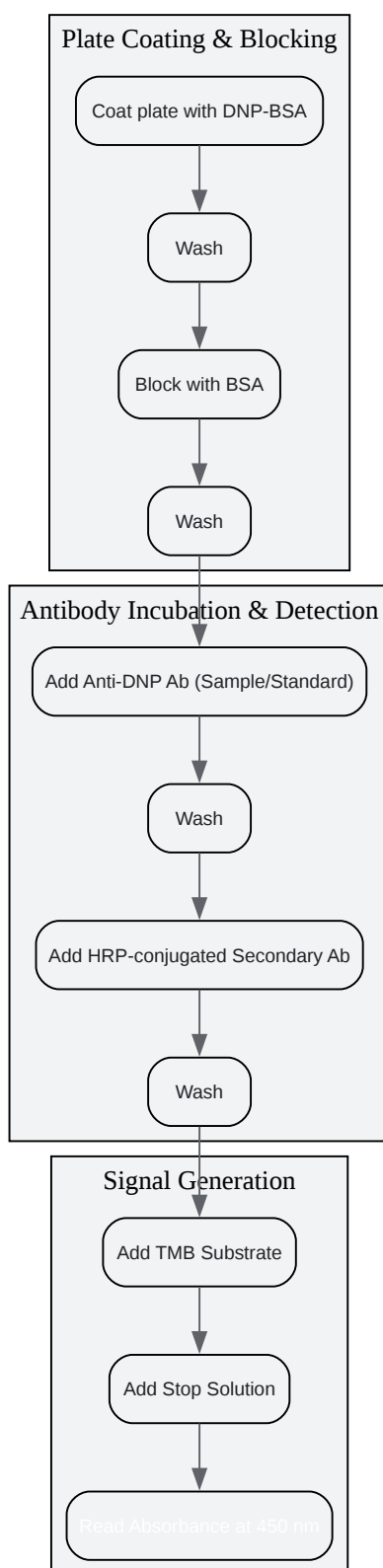
- Generate a standard curve by plotting the absorbance versus the concentration of the anti-DNP antibody standards. Use the standard curve to determine the concentration of anti-DNP antibodies in the test samples.

Visualizations



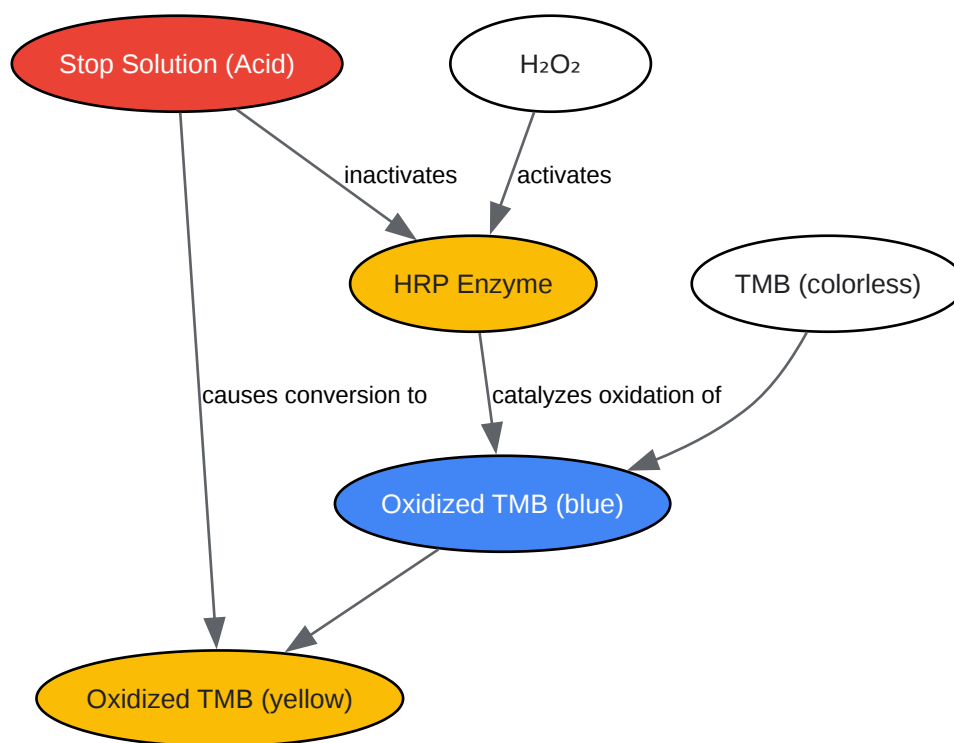
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Workflow for labeling BSA with **DNP-X, SE**.



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Indirect ELISA workflow for anti-DNP antibody detection.



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Signaling pathway of HRP-TMB reaction in ELISA.

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